2-Chloro-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone
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Description
“2-Chloro-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone” is a chemical compound with the molecular formula C6H9ClFNO . It has a molecular weight of 165.593 .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “this compound”, it’s worth noting that the synthesis of similar compounds often involves electrophilic substitution . This process involves the attack of an electrophile at carbon to form a cationic intermediate .
Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 242.2±35.0 °C at 760 mmHg . The melting point is not specified .
Scientific Research Applications
Functionalized Macrocycles Synthesis Research explores the synthesis of functionalized macrocycles involving reactions with ethane-1,2-diamine and 3,3'-dichloropivalic acid, leading to tetra-amine derivatives. These compounds have applications in creating pendent-arm macrocycles through reactions involving azetidinone intermediates, highlighting their potential in molecular engineering and material science (Bernhardt et al., 2004).
Antifungal Agent Development The synthesis of Voriconazole, a novel broad-spectrum triazole antifungal agent, involves the use of a compound with a similar chemical structure to 2-Chloro-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone. This showcases the chemical's role in developing pharmaceuticals, particularly in setting the relative stereochemistry crucial for antifungal efficacy (Butters et al., 2001).
Microwave-Assisted Synthesis Microwave-assisted synthesis techniques have been applied to create nitrogen and sulfur-containing heterocyclic compounds, including derivatives related to this compound. These compounds are evaluated for their pharmacological activities, demonstrating the method's efficiency and potential in drug discovery (Mistry & Desai, 2006).
Cholesterol Absorption Inhibition Research on cholesterol absorption inhibitors has led to the discovery of compounds utilizing azetidinone structures for their efficacy. This highlights the role of such chemicals in the design and development of therapies for cholesterol-related disorders (Rosenblum et al., 1998).
Antimicrobial and Antifungal Activities The synthesis of Schiff’s bases, azetidinones, and thiazolidinones derived from this compound analogues has shown significant antimicrobial and antifungal activities. Such studies indicate the potential of these compounds in developing new therapeutic agents for bacterial and fungal infections (Mistry, Desai, & Desai, 2016).
Properties
IUPAC Name |
2-chloro-1-(3-fluoro-3-methylazetidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClFNO/c1-6(8)3-9(4-6)5(10)2-7/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIVAUGSAKGIDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)CCl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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